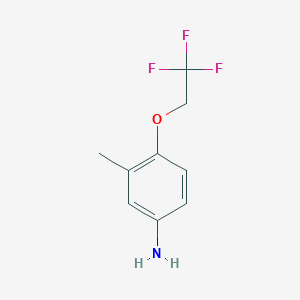

3-Methyl-4-(2,2,2-trifluoroethoxy)aniline

描述

3-Methyl-4-(2,2,2-trifluoroethoxy)aniline is an aromatic amine derivative characterized by a methyl group at the 3-position and a 2,2,2-trifluoroethoxy substituent at the 4-position of the aniline ring. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of proton pump inhibitors (e.g., lansoprazole derivatives) and kinase inhibitors .

属性

IUPAC Name |

3-methyl-4-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6-4-7(13)2-3-8(6)14-5-9(10,11)12/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQBTNDTWKOCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy Overview

The synthesis of 3-methyl-4-(2,2,2-trifluoroethoxy)aniline typically proceeds through:

- Preparation of a trifluoroethoxy-substituted nitrobenzene intermediate.

- Catalytic hydrogenation reduction of the nitro group to the corresponding aniline.

- Optional further functionalization depending on target derivatives.

The key intermediate is often 3-methyl-4-(2,2,2-trifluoroethoxy)nitrobenzene, which upon reduction yields the desired aniline.

Preparation of 3-Methyl-4-(2,2,2-trifluoroethoxy)nitrobenzene Intermediate

- Starting materials: 3-methyl-4-nitrochlorobenzene or related halogenated nitrobenzenes.

- Reagents: 2,2,2-trifluoroethanol as the trifluoroethoxy source.

- Catalysts: Phase transfer catalysts such as tetrabutylammonium bromide, benzyltriethylammonium chloride, tetrabutylammonium iodide, tetramethylammonium chloride, cetyltrimethylammonium bromide, or 18-crown-6.

- Base: Strong alkalis like sodium hydroxide, potassium hydroxide, calcium hydroxide, barium hydroxide, or lithium hydroxide.

- Conditions: Reaction temperature ranges from 0 to 100 °C, typically under alkaline conditions.

- Mechanism: The nitro group activates the ortho-halogen for nucleophilic aromatic substitution by the trifluoroethanol alkoxide, facilitated by phase transfer catalysis.

This method yields the trifluoroethoxy-substituted nitrobenzene intermediate in high yield without requiring purification before the next step.

Catalytic Hydrogenation Reduction to this compound

3.1 Catalysts and Reducing Agents

- Catalysts: Palladium on carbon (Pd/C), Raney nickel, platinum oxide.

- Alternative reducing agents: Iron powder, zinc powder, sodium sulfide, sodium disulfide, sodium sulfite, sodium bisulfite, ammonium bisulfite, ammonium sulfite, sodium dithionite, hydrazine hydrate.

- Solvents: Water, C1–C8 alcohols (e.g., ethanol), or dimethylformamide (DMF).

- Conditions: Temperature ranges from 0 to 150 °C, often performed at room temperature under atmospheric hydrogen pressure.

| Step | Details |

|---|---|

| Substrate | 2-(2,2,2-trifluoroethoxy)nitrobenzene (120 g) |

| Solvent | Absolute ethanol (1.5 L) |

| Catalyst | 10% Pd/C (10 g) |

| Reaction conditions | Room temperature, hydrogen atmosphere, 12 hours stirring |

| Workup | Filtration, concentration under reduced pressure |

| Product | 2-(2,2,2-trifluoroethoxy)aniline, light yellow solid |

| Yield | 91.6% |

| Melting point | 58–60 °C |

This hydrogenation method is highly efficient, yielding the desired aniline with excellent purity and yield.

Alternative Reductive Methods

- Chemical reduction using iron or zinc powder in alkaline aqueous media can also convert the nitro intermediate to aniline.

- Hydrazine hydrate reduction in alcoholic solvents under catalytic conditions is another viable method.

- These alternatives may be chosen based on scale, cost, or equipment availability.

Summary Table of Preparation Methods

| Step | Method/Conditions | Catalyst/Agent | Yield (%) | Notes |

|---|---|---|---|---|

| Etherification of o-nitrochlorobenzene | Alkaline conditions, phase transfer catalyst, 0–100 °C | Tetrabutylammonium bromide, others | High (>90%) | No purification needed before reduction |

| Catalytic hydrogenation | Room temp, H2 atmosphere, ethanol solvent | Pd/C (10%), Raney Ni, PtO | ~91.6% | Mild, clean conversion |

| Chemical reduction | Alkaline aqueous, iron or zinc powder | Iron powder, zinc powder, hydrazine hydrate | Variable | Alternative to catalytic hydrogenation |

Research Findings and Notes

- The phase transfer catalyst significantly enhances the etherification step, enabling smooth substitution even with less reactive halides.

- The nitro group’s ortho position relative to the halogen facilitates nucleophilic aromatic substitution.

- The hydrogenation step is typically performed under mild conditions to avoid side reactions and degradation of the trifluoroethoxy group.

- The described methods are scalable and suitable for industrial production due to high yields and straightforward workup.

- Recent synthetic studies also demonstrate the incorporation of this aniline intermediate into more complex molecules for pharmaceutical applications, confirming the robustness of these preparation methods.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the nitro group to an amine group using reagents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction will produce the amine derivative .

科学研究应用

Chemistry: In chemistry, 3-Methyl-4-(2,2,2-trifluoroethoxy)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: The compound may be used in biological research to study the effects of trifluoroethoxy groups on biological activity and interactions with biomolecules .

Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity .

作用机制

The mechanism of action of 3-Methyl-4-(2,2,2-trifluoroethoxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can influence the compound’s binding affinity and specificity, affecting the overall biological activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structural Analogs

Structural and Substituent Variations

The compound’s unique properties arise from the electron-withdrawing trifluoroethoxy group and steric effects of the methyl group. Below is a comparative analysis with key analogs:

Table 1: Structural Analogs of 3-Methyl-4-(2,2,2-trifluoroethoxy)aniline

Key Observations :

- Substituent Position : Moving the trifluoroethoxy group from the 4-position (target compound) to the 3-position (CAS 123207-61-4) reduces similarity (0.84) and alters electronic properties, impacting reactivity in coupling reactions .

- Trifluoromethoxy vs. Trifluoroethoxy : Replacing OCH₂CF₃ with OCF₃ (CAS 86256-59-9) increases hydrophobicity and agrochemical utility .

- Phenoxy vs. Trifluoroethoxy: The 4-methylphenoxy group (CAS 17419-01-1) enhances steric bulk, favoring polymerization applications over bioactivity .

生物活性

3-Methyl-4-(2,2,2-trifluoroethoxy)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, mechanisms of action, biological evaluations, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1094646-56-6

- Molecular Formula : C11H12F3NO

- Molecular Weight : 239.22 g/mol

The compound features a trifluoroethoxy group that enhances its lipophilicity and potentially its biological activity. The presence of the methyl and aniline groups may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions where the trifluoroethoxy group is introduced to a precursor aniline compound. A common method includes reacting 3-methyl-4-nitroaniline with trifluoroethanol in the presence of a base to facilitate the substitution reaction.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The trifluoroethoxy moiety may enhance binding affinity to enzymes or receptors due to increased hydrophobic interactions and potential hydrogen bonding capabilities.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a ligand for various receptors, modulating their activity.

- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties by scavenging free radicals.

Anticancer Activity

Research has indicated that derivatives of this compound show promising anticancer properties. A study involving a series of aniline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.4 |

| 3-Methyl-4-(trifluoromethyl)aniline | HeLa (cervical cancer) | 22.1 |

| Control (Doxorubicin) | MCF-7 | 0.5 |

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Results indicated moderate antibacterial effects against Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 14 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 8 |

Case Studies

- Case Study on Anticancer Efficacy : A recent study published in Molecules evaluated the anticancer effects of several aniline derivatives including this compound. The results highlighted its potential as a lead compound for further development in cancer therapy due to its selective cytotoxicity towards tumor cells while sparing normal cells .

- Antimicrobial Evaluation : Another research article focused on the synthesis and evaluation of several aniline derivatives for antimicrobial activity. The study found that compounds with trifluoroalkyl substitutions exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts .

常见问题

Basic Question: What are the optimized synthetic routes for 3-methyl-4-(2,2,2-trifluoroethoxy)aniline, and how can reaction yields be improved?

Methodological Answer:

The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling or nucleophilic substitution. For example, in a palladium-mediated borylation reaction, dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine and palladium acetate are used as catalysts under nitrogen at 110°C, followed by purification via C18 reverse-phase chromatography (acetonitrile/water) . To improve yields (e.g., from 14% to higher efficiency), consider:

- Catalyst Optimization : Testing alternative ligands (e.g., XPhos) to enhance stability and reduce side reactions.

- Temperature Control : Ensuring precise temperature modulation during exothermic steps.

- Purification : Employing gradient elution in chromatography to resolve closely eluting impurities.

Advanced Question: How does the electronic influence of the trifluoroethoxy group impact the biological activity of derivatives in antiproliferative agents?

Methodological Answer:

The trifluoroethoxy group (-OCF₃) is electron-withdrawing, which stabilizes intermediates in urea derivatives (e.g., 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea) by reducing electron density on the aniline ring. This enhances binding to target proteins, as seen in compound 7j , where the trifluoroethoxy group improved cytotoxicity in cancer cell lines (66.1% yield) . To validate:

- Computational Studies : Perform DFT calculations to map electron density distribution.

- Bioassays : Compare IC₅₀ values of derivatives with/without -OCF₃ using MTT assays .

Basic Question: What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is essential for tracking trifluoroethoxy group integrity (δ ~ -55 to -60 ppm).

- HPLC-MS : Monitors reaction progress and detects byproducts (e.g., sulfonyl derivatives in lansoprazole-related compounds) .

- Elemental Analysis : Validates purity, especially for nitrogen and fluorine content (e.g., %N: calculated vs. found deviations ≤0.1%) .

Advanced Question: How can researchers resolve contradictions in reported biological data for trifluoroethoxy-containing anilines?

Methodological Answer:

Discrepancies often arise from differences in assay conditions or impurity profiles. For example:

- Impurity Profiling : Use LC-HRMS to identify trace side products (e.g., sulfones or boronate esters) that may interfere with bioactivity .

- Standardized Assays : Adopt pharmacopeial protocols (e.g., USP 31 guidelines for related compounds) to ensure reproducibility .

- Dose-Response Curves : Perform full-dose titrations to rule out non-specific cytotoxicity .

Advanced Question: What mechanistic insights support the use of this compound in designing antiarrhythmic agents?

Methodological Answer:

The trifluoroethoxy group enhances lipid solubility, improving membrane permeability in cardiac cells. In antiarrhythmic urea derivatives, the compound’s aryl moiety interacts with sodium channel inactivation gates, as demonstrated in electrophysiological studies . Key steps:

- Patch-Clamp Assays : Measure ion channel blocking efficacy.

- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., CYP450 isoforms).

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves and fume hoods due to potential skin/eye irritation .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous washdown.

- Storage : Keep in amber vials under nitrogen at -20°C to prevent photodegradation .

Advanced Question: How can computational modeling predict the reactivity of this compound in Suzuki-Miyaura couplings?

Methodological Answer:

- Ligand-Screening Simulations : Use Schrödinger’s Maestro to model Pd-ligand interactions. Prioritize ligands with high %VBur (steric bulk) for hindered substrates.

- Transition-State Analysis : Calculate activation energies for boronate intermediates using Gaussian 09 .

Basic Question: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

- Binary Mixtures : Ethyl acetate/hexane (1:3) yields high-purity crystals.

- Temperature Gradient : Slow cooling from 60°C to 4°C minimizes occluded solvents.

- Polar Protic Alternatives : Acetonitrile/water (7:3) for highly polar impurities .

Advanced Question: How does isotopic labeling (e.g., deuterated analogs) aid in metabolic studies of this compound?

Methodological Answer:

- Stable Isotope Tracers : Synthesize deuterated variants (e.g., CD₃-substituted methoxy groups) using D₂O/K₂CO₃ exchange .

- Mass Spectrometry : Track metabolites via isotopic peak splitting in HRMS profiles .

Advanced Question: What strategies mitigate fluorine-mediated toxicity in drug candidates derived from this aniline?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。